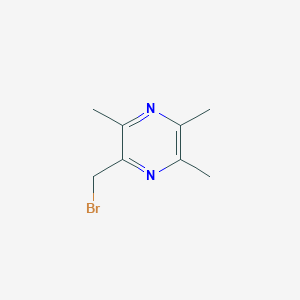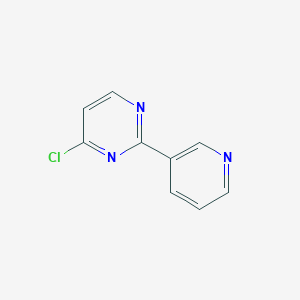
Destetrahydrofuranyl-4-hydroxybutanyl terazosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Destetrahydrofuranyl-4-hydroxybutanyl terazosin is a chemical compound with the molecular formula C19H27N5O4 . It contains a total of 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of Destetrahydrofuranyl-4-hydroxybutanyl terazosin consists of 55 atoms, including 27 Hydrogen atoms, 19 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Destetrahydrofuranyl-4-hydroxybutanyl terazosin has a molecular weight of 389.4 g/mol. It contains a total of 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .科学的研究の応用
1. Structure Characterization and Degradation Pathways
Terazosin hydrochloride, a selective α1-adrenergic blocker, has been studied for its degradation products and pathways. High-performance liquid chromatography and mass spectrometry revealed 15 degradation products, with pathways including hydrolysis of amide bonds, hydroxylation, and carbonylation (Yuming Sun et al., 2016).
2. Synthesis and Antibacterial Activity
Research on terazosin hydrochloride derivatives has shown antibacterial activity against various bacteria, with synthesis derived from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine. The derivatives demonstrate potent activity compared to the standard drug ciprofloxacin (Anshul Kumar et al., 2021).
3. Mass Spectrometry and Thermal Analyses for Structure Characterization
Mass spectrometry and thermal analyses techniques have been used to investigate the fragmentation decomposition pathways of terazosin. This research aids in understanding the drug's metabolism in vivo systems (M. Zayed et al., 2015).
4. Identification and Characterization of Polymorphs
Terazosin hydrochloride exhibits polymorphism, existing in various solvent-free forms and solvates. The study presents characterization methods for these forms and their relative stability (J. Bauer et al., 2006).
5. Synthesis of Impurities for Quality Control
The synthesis of terazosin hydrochloride impurities is crucial for drug quality control. The study focuses on the synthesis and structural confirmation of impurities, which can be used as standard substances in quality control (Wu Hong-na et al., 2015).
6. Elucidation of Unreported Impurity
An unreported impurity in terazosin was identified, with its structure elucidated from NMR and Mass Spectrometry. The compound was found to be non-cytotoxic for various human cell lines (Benjamin Brandes et al., 2020).
Safety And Hazards
According to the safety data sheet, Terazosin, which is likely to have similar properties to Destetrahydrofuranyl-4-hydroxybutanyl terazosin, is harmful if swallowed. It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if swallowed .
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCXOWQJCTZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
CAS RN |
109678-71-9 |
Source


|
| Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

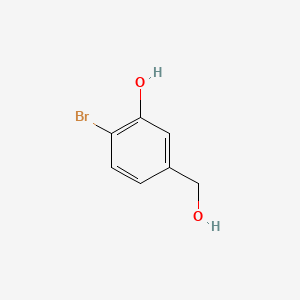



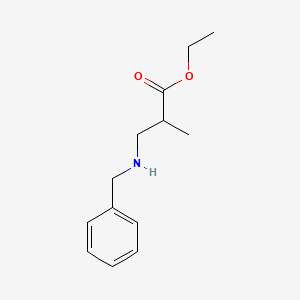
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
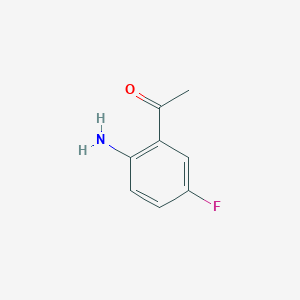


![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

